
Bazedoxifene HCl
Descripción general
Descripción
Bazedoxifene Hydrochloride is a third-generation selective estrogen receptor modulator (SERM) developed by Pfizer. It is primarily used to treat moderate to severe vasomotor symptoms associated with menopause and to prevent postmenopausal osteoporosis . This compound acts as both an estrogen receptor agonist and antagonist, depending on the tissue type .
Métodos De Preparación
Titanium-Mediated Cyclization for Indole Core Formation
Reaction Mechanism and Conditions
The indole core of Bazedoxifene is synthesized via a titanium-catalyzed cyclization reaction. As detailed in CN103772261B, 1-(4-methoxy-phenyl)propyne (10 mmol) reacts with N-[4-(2-azepan-1-yl-ethoxy)-benzyl]hydrazine (18 mmol) in toluene at 100°C for 36 hours using bis(dimethylamino)titanium (0.2 mmol) as a catalyst . Anhydrous zinc chloride (30 mmol) is subsequently added to facilitate cyclization under reflux, yielding the intermediate 1-[4-(2-azepan-1-yl-ethoxy-benzyl)]-2-(4-methoxy-phenyl)-3-methyl-1H-indole with a 76.3% yield .
Key Parameters:
-
Catalyst : Bis(dimethylamino)titanium enables regioselective cyclization.
-
Solvent : Toluene provides optimal solubility and boiling point (110°C).
-
Temperature : Reflux conditions (110°C) ensure completion within 24 hours .
Demethylation and Hydrolysis
The methoxy groups on the indole and phenyl rings are demethylated using hydrobromic acid (HBr) in acetic acid, followed by hydrolysis to yield the free phenolic form. This step is critical for subsequent salt formation with HCl .
Catalytic Hydrogenation for Debinding and Reduction
Hydrogenation of Protective Groups
The US20120253038A1 patent describes a multi-step process starting with 4-hydroxybenzyl alcohol. Alkylation with chloroacetonitrile in acetone and potassium carbonate yields 4-hydroxymethyl-phenoxy acetonitrile, which is converted to 4-chloromethyl phenoxy acetonitrile using thionyl chloride . This intermediate undergoes N-alkylation with a benzyl-protected indole derivative, followed by catalytic hydrogenation (H₂, Pd/C) to remove benzyl groups and reduce nitriles to amines .
Example Protocol:
-
Substrate : {4-[5-Benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-indol-1-ylmethyl]-phenoxy}-acetonitrile.
-
Conditions : 5% Pd/C, ethyl acetate, 50 psi H₂, 24 hours.
-
Yield : 89% of 1-[4-(2-amino-ethoxy)-benzyl]-2-(4-hydroxy-phenyl)-3-methyl-1H-indol-5-ol .
Hexamethyleneimine Incorporation
The amine intermediate reacts with hexamethyleneimine in dimethylformamide (DMF) using 1,1′-carbonyldiimidazole (CDI) as a coupling agent. This step introduces the azepane ring, a key structural feature of Bazedoxifene .
Salt Formation and Purification Strategies
Conversion to Bazedoxifene HCl
While patents primarily describe acetate salt formation, the HCl salt is synthesized analogously by treating the free base with hydrochloric acid. For example, the free base (1 equivalent) is dissolved in ethanol and cooled to 0–5°C before adding concentrated HCl (1.1 equivalents). The mixture is stirred for 2 hours, and the precipitate is filtered and dried under vacuum .
Critical Factors:
-
Solvent Choice : Ethanol or isopropanol ensures high solubility of the free base.
-
Stoichiometry : Excess HCl (1.1 eq.) prevents residual free base.
Oxalate Salt Purification
To enhance purity, the US patent recommends forming an oxalate salt intermediate. The free base is treated with oxalic acid in ethanol, seeded with oxalate crystals, and filtered. This step removes impurities, achieving >99.5% purity before final HCl salt formation .
Comparative Analysis of Synthetic Routes
Process Optimization and Challenges
Solvent Selection
-
Polar aprotic solvents (e.g., DMF, acetone) improve reaction rates in alkylation steps .
-
Toluene is preferred for cyclization due to its high boiling point and inertness .
Temperature Control
Impurity Profiling
Common impurities include residual benzyl ethers and incomplete demethylation byproducts. LC-MS and NMR are used for quantification .
Análisis De Reacciones Químicas
Metabolic Reactions
Bazedoxifene undergoes extensive glucuronidation, with minimal cytochrome P450 involvement:
Table 2: Metabolic Pathways of Bazedoxifene HCl
Pathway | Enzyme | Metabolites | Plasma Ratio (Metabolite:Parent) | Excretion |
---|---|---|---|---|
Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Bazedoxifene-4'-glucuronide (M4), Bazedoxifene-5-glucuronide (M5) | 10:1 | 85% fecal, <1% urinary |
- Key Findings :
Pharmacological Activity-Driven Reactions
This compound interacts with estrogen receptors (ERα/ERβ) and modulates transcriptional activity:
Table 3: Receptor Binding and Cellular Effects
- Mechanistic Insights :
Stability and Degradation Reactions
This compound exhibits pH-dependent stability:
Table 4: Stability Under Controlled Conditions
Condition | Observation | Implication |
---|---|---|
Acidic (pH 1–3) | Rapid degradation via hydrolysis | Requires enteric coating for oral formulations |
Neutral (pH 7.4) | Stable (>24 hours) | Suitable for in vitro assays |
Comparative Reactivity with Analogues
Bazedoxifene’s indole core and side-chain modifications confer unique reactivity vs. other SERMs:
Feature | Bazedoxifene | Raloxifene | Tamoxifen |
---|---|---|---|
Core Structure | Indole | Benzothiophene | Triphenylethylene |
Metabolic Pathway | Glucuronidation | CYP3A4 Oxidation | CYP2D6/3A4 Hydroxylation |
Uterine Stimulation | Minimal | Moderate | High |
Aplicaciones Científicas De Investigación
Prevention of Postmenopausal Osteoporosis
Bazedoxifene has demonstrated significant efficacy in preventing bone loss in postmenopausal women. Clinical trials have shown that it effectively reduces the risk of vertebral fractures and increases bone mineral density without the adverse effects commonly associated with traditional hormone replacement therapies .
Key Findings:
- In Phase III trials, women receiving bazedoxifene showed a reduction in vertebral fracture risk by approximately 50% compared to placebo .
- It has been shown to improve bone density at various skeletal sites, including the lumbar spine and hip .
Potential Cancer Treatment
Recent studies have explored bazedoxifene's potential in cancer therapy, particularly for breast and ovarian cancers. Its ability to inhibit estrogen-driven tumor growth presents a promising avenue for treatment.
Case Study Insights:
- In preclinical models, bazedoxifene was effective in inhibiting tumor growth in hormone-responsive breast cancer cell lines, demonstrating a more potent effect against certain resistant mutant forms of estrogen receptors compared to other SERMs like tamoxifen .
- Research indicates that bazedoxifene may also play a role in preventing ovarian cancer by modulating hormonal pathways involved in tumorigenesis .
Safety Profile
Bazedoxifene has a favorable safety profile compared to traditional hormone therapies. It does not significantly stimulate uterine tissue, reducing the risk of endometrial hyperplasia and associated cancers .
Adverse Effects:
Mecanismo De Acción
Bazedoxifene Hydrochloride functions as a selective estrogen receptor modulator. It binds to estrogen receptors, acting as an agonist or antagonist depending on the tissue type . In bone tissue, it acts as an agonist, reducing bone resorption and decreasing biochemical markers of bone turnover . In breast and uterine tissues, it acts as an antagonist, inhibiting estrogen-mediated proliferation .
Comparación Con Compuestos Similares
Raloxifene: Another selective estrogen receptor modulator used to prevent osteoporosis and reduce the risk of breast cancer.
Tamoxifen: A selective estrogen receptor modulator used primarily in the treatment of breast cancer.
Ospemifene: Used to treat dyspareunia and vaginal atrophy in postmenopausal women.
Uniqueness: Bazedoxifene Hydrochloride is unique due to its dual action as both an agonist and antagonist, depending on the tissue type. This dual action allows it to provide therapeutic benefits in bone tissue while minimizing adverse effects in breast and uterine tissues .
Actividad Biológica
Bazedoxifene hydrochloride (BZA) is a novel selective estrogen receptor modulator (SERM) that has gained attention for its unique biological activity, particularly in the context of postmenopausal osteoporosis and breast cancer treatment. This article delves into the compound's biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
Bazedoxifene exhibits selective binding to estrogen receptors (ERs), specifically ERα and ERβ. Its binding affinity is characterized by the following IC50 values:
- ERα : 23 ± 15 nM
- ERβ : 85 ± 59 nM
This indicates a stronger preference for ERα compared to ERβ, although both receptors are targeted by BZA . Unlike traditional estrogens, BZA does not stimulate ER-mediated transcriptional activity in breast cancer cells (e.g., MCF-7 cells), acting instead as an antagonist to estradiol. This property is crucial for its application in breast cancer therapy, as it inhibits estrogen-induced cell proliferation .
In Vitro Studies
In vitro studies demonstrate that bazedoxifene:
- Inhibits 17β-estradiol-induced proliferation in MCF-7 cells with an IC50 of 0.19 nM.
- Decreases mRNA levels of key ER target genes such as cyclin D1 and c-myc in a dose-dependent manner, showcasing its potential to regulate cell growth effectively .
Table 1: In Vitro Activity of Bazedoxifene
Cell Line | Activity Type | IC50 Value (nM) |
---|---|---|
MCF-7 | Inhibition of estradiol-induced proliferation | 0.19 |
MCF-7 | Binding affinity for ERα | 23 |
MCF-7 | Binding affinity for ERβ | 85 |
Clinical Efficacy
Bazedoxifene has been evaluated in various clinical trials primarily targeting postmenopausal osteoporosis. A significant study involved 7,492 postmenopausal women randomized to receive either BZA (20 or 40 mg), raloxifene (60 mg), or placebo over three years. Key findings include:
- Bone Mineral Density (BMD) : BZA significantly improved BMD compared to placebo.
- Fracture Prevention : The compound demonstrated efficacy in reducing the risk of vertebral fractures.
- Safety Profile : The incidence of adverse events was comparable to placebo, with a notable reduction in hot flushes and a neutral effect on the breast tissue .
Case Study: Long-term Safety and Efficacy
In a long-term study assessing the safety and tolerability of bazedoxifene:
- Participants : 7,492 women aged around 66.4 years.
- Results : No significant differences in serious adverse events compared to placebo groups were observed. Notably, bazedoxifene had a favorable lipid profile with reductions in total cholesterol and LDL levels .
Pharmacokinetics
Bazedoxifene exhibits linear pharmacokinetics with a half-life of approximately 28 hours. Peak plasma concentrations occur within 1–2 hours post-administration. The drug is primarily excreted via feces (84.7%), with minimal renal excretion (<1%) observed. The major metabolic pathway involves glucuronidation, resulting in the formation of bazedoxifene-5-glucuronide .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Bazedoxifene HCl as a selective estrogen receptor modulator (SERM), and how can researchers validate its receptor-binding specificity in vitro?
- This compound binds to estrogen receptors ERα and ERβ with IC50 values of 23 nM and 89 nM, respectively . To validate receptor specificity, use competitive binding assays (e.g., fluorescence polarization) with ERα/ERβ isoforms and compare displacement curves against reference ligands like estradiol. Include dose-response analyses to confirm IC50 consistency across replicates .
Q. What experimental models are appropriate for evaluating Bazedoxifene’s bone-protective effects in osteoporosis research?
- Use ovariectomized (OVX) rat models to simulate postmenopausal bone loss. Measure bone mineral density (BMD) via dual-energy X-ray absorptiometry (DXA) and correlate with biomechanical tests (e.g., three-point bending) to assess bone strength. Compare results to positive controls like raloxifene or estradiol .
Q. How can researchers confirm Bazedoxifene’s antagonistic activity in estrogen-sensitive cancers (e.g., breast cancer)?
- Perform luciferase reporter assays in ER-positive breast cancer cells (e.g., MCF-7) to measure ERα-mediated transcriptional activity. Treat cells with Bazedoxifene ± estradiol and quantify suppression of estrogen-response elements (EREs). Validate with Western blotting for ERα phosphorylation (e.g., p-Ser118) .
Advanced Research Questions
Q. How does this compound inhibit the IL-6/GP130 signaling pathway, and what methodologies can elucidate its structural interactions with GP130?
- Computational docking simulations (e.g., AutoDock Vina) reveal Bazedoxifene’s binding to the GP130 D1 domain, overlapping with IL-6 interaction residues . Validate via surface plasmon resonance (SPR) to determine binding affinity (KD ≈ 182.7 µM) and drug affinity responsive target stability (DARTS) assays to confirm direct binding .
Q. What experimental strategies optimize Bazedoxifene’s synergy with chemotherapeutics (e.g., paclitaxel) in glioblastoma or ovarian cancer?
- Design combinatorial dose-matrix experiments to calculate synergy scores (e.g., SynergyFinder). In glioblastoma, assess apoptosis via Annexin V/PI staining and epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin loss) . For ovarian cancer, use IL-6-dependent cell lines (e.g., DS-1) to test proliferation inhibition under IL-6 stimulation .
Q. How can researchers resolve contradictions in Bazedoxifene’s reported IC50 values across studies?
- Conduct meta-analyses of published IC50 data, accounting for variables like cell type, assay conditions, and ligand concentrations. Validate using standardized protocols (e.g., CEREP panels) and orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
Q. What methodologies quantify Bazedoxifene’s impact on STAT3 signaling in rhabdomyosarcoma?
- Treat cells with Bazedoxifene (10–20 µM) and analyze STAT3 phosphorylation (p-STAT3 Y705) via Western blotting . Complement with DNA-binding assays (e.g., EMSA) and RT-PCR for downstream targets (e.g., CYCLIN D1, SURVIVIN) . Overexpress constitutively active STAT3 to rescue viability, confirming pathway specificity .
Q. Data Analysis & Interpretation
Q. How should researchers analyze cost-effectiveness data comparing Bazedoxifene with other SERMs in osteoporosis trials?
- Use deterministic analysis to calculate incremental cost-effectiveness ratios (ICERs) for quality-adjusted life years (QALYs). For probabilistic sensitivity analysis, apply Monte Carlo simulations to model uncertainty in efficacy and cost parameters .
Q. What statistical approaches are recommended for interpreting dose-dependent effects in Bazedoxifene studies?
- Fit data to sigmoidal dose-response curves (e.g., GraphPad Prism) to calculate EC50/IC50. Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. For non-linear trends, apply mixed-effects models .
Q. Ethical & Methodological Considerations
Q. How can researchers ensure reproducibility when studying Bazedoxifene’s off-target effects (e.g., GP130 inhibition)?
- Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data (e.g., SPR sensorgrams, docking coordinates). Use orthogonal validation methods, such as CRISPR-mediated GP130 knockout to confirm phenotype specificity .
Propiedades
IUPAC Name |
1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3.ClH/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOWZQXURKSOKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433034 | |
Record name | Bazedoxifene HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198480-56-7 | |
Record name | 1H-Indol-5-ol, 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198480-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bazedoxifene HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.